(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
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Overview
Description
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is an organic compound that belongs to the class of methanones It is characterized by the presence of an iodophenyl group and a dihydropyridinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone typically involves the following steps:
Formation of the 2-iodophenyl group: This can be achieved through iodination of a phenyl precursor using iodine and an oxidizing agent such as nitric acid.
Synthesis of the dihydropyridinyl group: The dihydropyridinyl moiety can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the two groups: The final step involves coupling the 2-iodophenyl group with the dihydropyridinyl group through a carbonylation reaction, often using a palladium catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinyl moiety, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2-iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups, guiding its behavior in various chemical reactions.
Comparison with Similar Compounds
(2-Iodophenyl)(4-phenylpyridin-1-yl)methanone: Similar structure but lacks the dihydro component.
(2-Iodophenyl)(4-phenyl-3,6-dihydropyridin-2-yl)methanone: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
109241-03-4 |
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Molecular Formula |
C18H16INO |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(2-iodophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16INO/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)14-6-2-1-3-7-14/h1-10H,11-13H2 |
InChI Key |
CFBULWQUEKDZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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